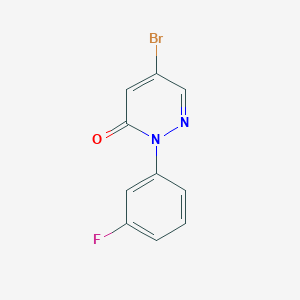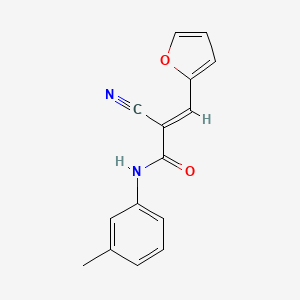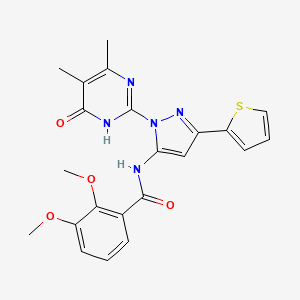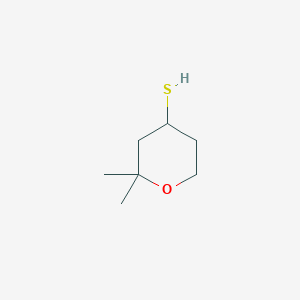
5-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one (5-BFP) is an important organic compound that has a wide range of applications in the scientific research field. It is a heterocyclic aromatic compound, meaning it contains both carbon and nitrogen atoms, and is characterized by its bromo group and fluorophenyl group. 5-BFP has been studied extensively due to its unique properties and potential applications in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the development of intermediates like 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is synthesized from pyridin-4-ol through a multi-step process including nitration, chlorination, N-alkylation, reduction, and condensation. This synthesis pathway highlights the compound's role in producing derivatives with potential biological activities (Wang et al., 2016).
Crystal Structure Analysis
The compound's derivatives, such as 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one, have been studied for their crystal and molecular structure. These analyses provide insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the chemical reactivity and properties of these compounds (Bovio & Locchi, 1972).
Anticancer and Antioxidant Activities
A new series of 3(2H)-one pyridazinone derivatives have been synthesized and evaluated for their anticancer and antioxidant activities. These studies involve molecular docking to assess the interaction with biological targets, demonstrating the compound's potential as a scaffold for developing therapeutic agents (Mehvish & Kumar, 2022).
Photophysical Studies
The fluorescence properties of pyridazin-3(2H)-one derivatives have been investigated through steady-state absorption and emission spectra. These studies are essential for applications in material science, where the compound's derivatives can be used as fluorescent markers or in the development of optical materials (Desai et al., 2016).
Novel Synthesis Methods
Innovative synthesis methods for pyridazin-3(2H)-ones have been explored, demonstrating the versatility of this compound in organic synthesis. For example, a novel one-pot synthesis approach for 2,5-diaryl and 5-aryl-pyridazin-3(2H)-ones has been developed, showcasing the efficiency and potential for simplifying the synthesis of complex derivatives (Basanagouda & Kulkarni, 2011).
Propriétés
IUPAC Name |
5-bromo-2-(3-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-7-4-10(15)14(13-6-7)9-3-1-2-8(12)5-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATNGVDXJATLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2879741.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide](/img/structure/B2879747.png)


![(2,6-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2879752.png)
![N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2879753.png)
![1-Phenyl-4-[5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2879754.png)



![6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B2879762.png)
